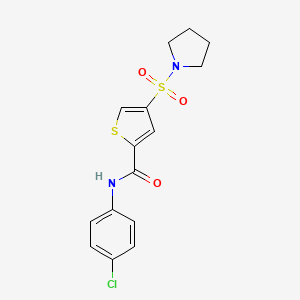
4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide has been performed using the benzoylation method. This involves the slow evaporation technique with dimethyl sulfoxide (DMSO) as the solvent, carried out at ambient temperature (Prabukanthan et al., 2022). The synthesis pathway is crucial for obtaining the compound in a pure and crystalline form, suitable for further analysis.
Molecular Structure Analysis
The molecular geometry of 4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide has been optimized using DFT with the B3LYP/6-311++G(d, p) basis group. Theoretical assessments provided insights into the compound's electronic structure, aiding in the understanding of its chemical behavior and potential applications. Single crystal XRD, 1H-NMR, and 13C-NMR spectra investigations further supported the structural identification of the compound (Prabukanthan et al., 2022).
Chemical Reactions and Properties
The compound's chemical reactivity and potential for forming derivatives have been explored through various reactions. For instance, its ability to undergo substitutions and form stable structures makes it a valuable candidate for further chemical modifications and applications in medicinal chemistry and material sciences.
Physical Properties Analysis
The thermal stability of 4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide was confirmed through TGA/DTA analysis. Its optical transmittance was measured in the 350–1000 nm regions, indicating good agreement with optical applications, suggesting its potential in the development of optical materials (Prabukanthan et al., 2022).
Chemical Properties Analysis
The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties were calculated with DFT methods. These properties are critical for understanding the compound's stability and reactivity. The molecular electrostatic potential (MEP) surface map of the molecule was investigated, providing insights into its chemical reactivity and interactions with other molecules (Demir et al., 2015).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide and its derivatives have been studied for their corrosion inhibition properties. Research demonstrates that substituents like methoxy and nitro groups can significantly influence corrosion inhibition. For instance, methoxy substituents enhance the inhibition efficiency, especially in the context of mild steel acidic corrosion. These compounds exhibit strong and spontaneous adsorption at metal/electrolyte interfaces, which increases the energy barrier against corrosive dissolution (Mishra et al., 2018).
Antidiabetic Potential
4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide derivatives have been explored for their potential in treating diabetes. Some derivatives have shown significant inhibition against α-glucosidase and α-amylase enzymes, which are critical in diabetes management. Their antidiabetic potential is further supported by molecular dynamic and docking studies, indicating their role in the development of new antidiabetic agents (Thakal et al., 2020).
Antiplatelet Aggregation
Derivatives of 4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide have been investigated for their potential as antiplatelet agents. These compounds exhibit varying levels of antiplatelet aggregation activities, making them candidates for safer and more effective antiplatelet drugs (Liu et al., 2019).
Anticancer Activity
Research has also delved into the anticancer potential of 4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide derivatives. These compounds have been tested against various human cancer cell lines, with some showing promising activity. The presence of methoxy and nitro groups in the benzamide moiety has been linked to enhanced anticancer efficacy (Mohan et al., 2021).
Synthesis and Characterization
Several studies focus on the synthesis and characterization of various 4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide derivatives. These studies are crucial for understanding the structural and chemical properties of these compounds, which in turn informs their potential applications in various fields of medicine and industry (Crich & Rumthao, 2004).
Eigenschaften
IUPAC Name |
4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-10-3-6-12(17(19)20)9-14(10)16-15(18)11-4-7-13(21-2)8-5-11/h3-9H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUVNHPDEFIUQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601251070 | |
| Record name | 4-Methoxy-N-(2-methyl-5-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601251070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide | |
CAS RN |
316150-90-0 | |
| Record name | 4-Methoxy-N-(2-methyl-5-nitrophenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=316150-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-N-(2-methyl-5-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601251070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(3-chlorobenzylidene)-3-[(3-chlorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5510809.png)

![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5510825.png)

![6-(2-furyl)-2-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5510833.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5510836.png)
![(3R*,4S*)-1-[(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5510839.png)
![2-[(4-chlorophenoxy)methyl]-1-methyl-1H-indole-3-carbonitrile](/img/structure/B5510853.png)

![N-(5-chloro-2-pyridinyl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5510864.png)
